2-(苄氧基)-3-甲基苯甲醛

概述

描述

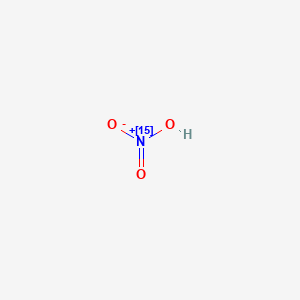

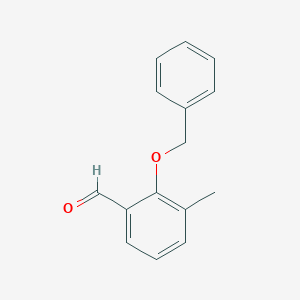

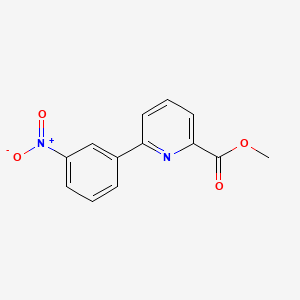

2-(Benzyloxy)-3-methylbenzaldehyde, also known as benzyl-o-vanillin, is a benzaldehyde derivative . It has a molecular weight of 242.27 and a linear formula of C6H5CH2OC6H3(OCH3)CHO . It is an important pharmacophore in drug discovery and exhibits anti-proliferative activity in HL60 leukemia cancer cells .

Synthesis Analysis

This compound can be prepared from the reaction of o-vanillin with benzyl bromide in acetone (solvent) and K2CO3 (base) in the presence of tetra-n-butylammonium iodide (catalyst) .Molecular Structure Analysis

The dihedral angle between the two benzene rings in 2-benzyloxy-3-methoxybenzaldehyde crystal is 23.33 (6)° . Crystal structure suggests that all O atoms are involved in intra and intermolecular C-HO interactions .Chemical Reactions Analysis

While specific chemical reactions involving 2-(Benzyloxy)-3-methylbenzaldehyde are not detailed in the search results, benzaldehyde derivatives are known to undergo various reactions. For instance, they can undergo enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .Physical and Chemical Properties Analysis

The compound is a solid with a melting point of 44-46 °C (lit.) . It has a density of 1.1±0.1 g/cm3, a boiling point of 359.0±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .科学研究应用

Palladium-Catalyzed Ortho-Bromination

杜博斯特等人(2011年)的研究概述了取代苯甲醛肟的选择性钯催化的邻溴化反应,导致合成取代的2-溴苯甲醛。这种方法强调了苯甲醛衍生物在定向卤代反应中的实用性,展示了它们在合成具有潜在应用于材料科学和制药的卤代芳香化合物中的重要性(Dubost, Fabis, Cailly, Rault, & Fossey, 2011)。

Copper-Catalyzed Oxidation in Water

吴等人(2016年)的另一项研究讨论了苄醇在水中在室温下经铜催化氧化为芳香醛,实现高产率,并展示了使用水作为溶剂的环境效益。这项研究突出了利用类似催化系统可持续生产苯甲醛衍生物,包括2-(苄氧基)-3-甲基苯甲醛,在绿色化学应用中的潜力(Wu, Liu, Ma, Liu, Gu, & Dai, 2016)。

Schiff Base Compound as pH-responsive Fluorescent Sensor

萨哈等人(2011年)的研究介绍了一种源自苯甲醛衍生物的席夫碱化合物,作为高度选择性和敏感的pH响应性荧光传感器。这种应用展示了苯甲醛衍生物在开发用于生物和化学传感的先进材料中的作用(Saha et al., 2011)。

Arylation via C(sp3)-H Activation

马等人(2016年)的研究说明了通过C(sp3)-H活化合成2-苄基苯甲醛衍生物的有效方法,引入乙酰肼作为瞬时定向基团。这项研究强调了苯甲醛衍生物在促进芳香化合物修饰中的多功能性,对于合成复杂有机分子至关重要(Ma, Lei, & Hu, 2016)。

安全和危害

未来方向

While specific future directions for 2-(Benzyloxy)-3-methylbenzaldehyde are not detailed in the search results, it is an important pharmacophore in drug discovery and exhibits anti-proliferative activity in HL60 leukemia cancer cells . This suggests potential future research directions in the field of drug discovery and cancer treatment.

属性

IUPAC Name |

3-methyl-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12-6-5-9-14(10-16)15(12)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUQALSZIQYONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453905 | |

| Record name | 2-benzyloxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52803-61-9 | |

| Record name | 2-benzyloxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde](/img/structure/B1610176.png)

![N-(3-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B1610183.png)

![(S)-Ethyl 2-(((S)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)amino)-4-phenylbutanoate](/img/structure/B1610192.png)